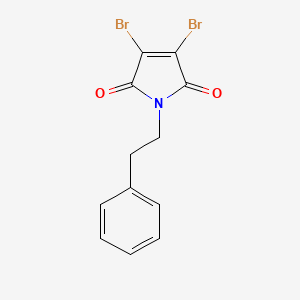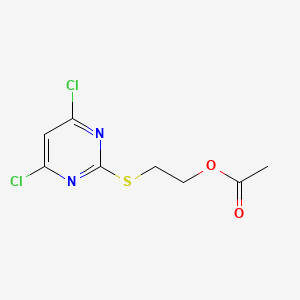![molecular formula C14H17N5O2 B12921586 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione CAS No. 78422-90-9](/img/structure/B12921586.png)
5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine ring system, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione, typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halides, amines, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly phosphodiesterase and dihydrofolate reductase.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These are isomeric compounds with a different arrangement of nitrogen atoms in the ring system but similar biological properties.
Uniqueness
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and fused ring system contribute to its high potency and selectivity in enzyme inhibition.
Eigenschaften
CAS-Nummer |
78422-90-9 |
|---|---|
Molekularformel |
C14H17N5O2 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
2-(dimethylamino)-5,7-dimethyl-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,8,11,13-tetraene-4,6-dione |
InChI |
InChI=1S/C14H17N5O2/c1-16(2)12-10-11(15-9-7-5-6-8-19(9)12)17(3)14(21)18(4)13(10)20/h5-9H,1-4H3 |
InChI-Schlüssel |
WNTMIDUCIYOJNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC3C=CC=CN3C(=C2C(=O)N(C1=O)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


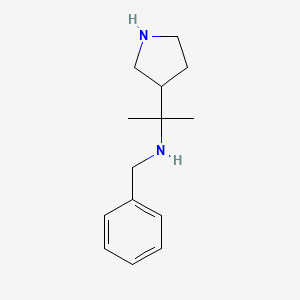
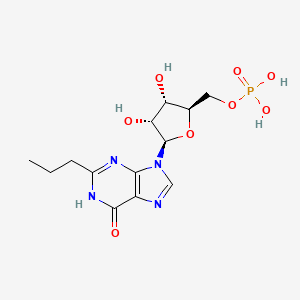
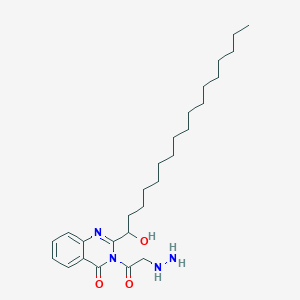
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
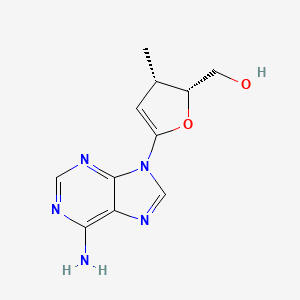
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)

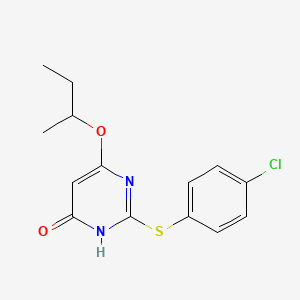
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
